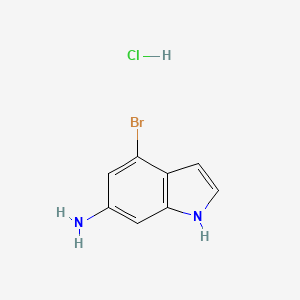

4-Bromo-1H-indol-6-amine hydrochloride

描述

Significance of Indole (B1671886) Derivatives in Synthetic Organic Chemistry

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of synthetic organic chemistry and medicinal chemistry. mdpi.comnih.gov It is considered a "privileged structure," a molecular framework that is frequently found in biologically active compounds. nih.gov This prevalence is evident in nature, with the indole motif present in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. mdpi.com

The synthetic versatility of the indole ring is a key reason for its widespread use. The ring system possesses multiple reactive sites, including the nitrogen atom (N1) and carbon positions (C2 and C3), which allow for a wide array of chemical transformations such as substitutions and cycloadditions. dergipark.org.tr This adaptability has led to the development of a vast library of indole derivatives with diverse applications. Many of these compounds exhibit significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govopenmedicinalchemistryjournal.com Consequently, the development of novel and efficient methods for synthesizing and functionalizing the indole core remains an active and important area of chemical research. openmedicinalchemistryjournal.com

The Role of Halogenated Indoles and Amines in Heterocyclic Synthesis

The introduction of halogen atoms and amine groups onto the indole scaffold significantly enhances its synthetic potential. These functional groups serve as reactive "handles" that chemists can exploit to build more complex molecular architectures.

Halogenated Indoles: Aryl halides, including bromoindoles, are exceptionally valuable precursors in modern organic synthesis. nih.gov The bromine atom acts as a versatile functional group that can participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various substituents to the indole core. nih.govnbinno.com The reactivity of the halogen can be tuned by its position on the ring, making halogenated indoles strategic starting materials for creating targeted molecules, including kinase inhibitors and other potential pharmaceutical agents. nbinno.com

Aminoindoles: The presence of an amino group on the indole ring introduces a site of nucleophilicity and a handle for further derivatization. Aminoindoles are crucial intermediates in medicinal chemistry, forming the structural basis for compounds investigated as anticancer agents and treatments for type II diabetes. nih.gov The amine functionality can be readily acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles, providing a straightforward pathway to increase molecular diversity and explore structure-activity relationships in drug discovery programs. The development of efficient synthetic routes to access variously substituted aminoindoles is a continuing focus of research. nih.govnih.govsci-hub.se

Positioning 4-Bromo-1H-indol-6-amine Hydrochloride as a Versatile Synthetic Scaffold

This compound emerges as a highly valuable building block by combining the privileged indole nucleus with two strategically placed, reactive functional groups. This compound embodies the synthetic utility discussed previously, positioning it as a versatile scaffold for the construction of complex heterocyclic molecules. smolecule.comchemimpex.com

The molecule features:

An indole core , providing the foundational structure common to many biologically active compounds.

A bromine atom at the 4-position, which serves as a key site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

An amine group at the 6-position, which provides a nucleophilic center for amide bond formation or other functionalizations.

This dual functionality allows for a stepwise and controlled elaboration of the indole structure, making it an important intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. smolecule.comchemimpex.com The hydrochloride salt form enhances the compound's stability and handling characteristics for laboratory use.

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 1134753-48-2 |

| Molecular Formula | C₈H₈BrClN₂ |

| Molecular Weight | 247.52 g/mol |

| Form | Solid |

| Storage Temperature | Sealed in dry, Room Temperature |

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromo-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTBJDSXFWUXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646543 | |

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134753-48-2 | |

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 4 Bromo 1h Indol 6 Amine Hydrochloride and Its Precursors

Precursor Synthesis and Halogenation Approaches for Indole (B1671886) Scaffolds

A well-established method for generating substituted indoles is the Leimgruber–Batcho indole synthesis. For 4-bromoindole (B15604), this process could start from 2-methyl-3-nitrotoluene. Bromination of this precursor followed by formation of the dimethylamine-enamine and subsequent reductive cyclization yields the 4-bromoindole scaffold. Another route involves the synthesis from 2,3-dihalophenols, providing a pathway to 4-halo-1H-indoles. rsc.org

Regioselective halogenation of the indole ring itself presents a significant challenge due to the high electron density of the pyrrole (B145914) moiety, which typically directs electrophilic substitution to the C3 position. nih.gov Direct bromination of indole usually yields the 3-bromo or 2,3-dibromoindole. Therefore, achieving C4-bromination requires strategies that either block the more reactive positions or utilize a starting material where the bromine is already in place. Enzymatic halogenation has emerged as a highly selective alternative to traditional chemical methods, offering potential for greener and more precise synthesis, although halogenation at the C4 position by enzymes has been noted primarily in plants, with the responsible enzymes yet to be fully characterized. nih.govnih.gov

Table 1: Selected Halogenation Approaches for Indole Scaffolds

| Method | Typical Reagent(s) | Position of Halogenation | Key Considerations |

|---|---|---|---|

| Electrophilic Substitution | N-Bromosuccinimide (NBS), Br2 | Primarily C3 | Requires blocking of C3 for other positions. Low regioselectivity on unsubstituted indole. |

| Leimgruber–Batcho Synthesis | Starts with a pre-brominated precursor (e.g., brominated nitrotoluene) | C4, C5, C6, or C7 | Versatile for regiocontrol based on the starting material. researchgate.net |

| Synthesis from Dihalophenols | Starts with 2,3-dihalophenols | C4 | Provides a direct route to 4-haloindoles. rsc.org |

| Enzymatic Halogenation | Flavin-dependent halogenases | Highly specific (e.g., C3, C5, C6, C7) | Environmentally benign and highly regioselective, but C4-specific enzymes are not widely available. nih.govnih.gov |

Amination Strategies for Indole Ring Systems

Once the 4-bromoindole precursor is obtained, the next crucial transformation is the introduction of an amino group at the C6 position. The most conventional and reliable method to achieve this is through nitration followed by reduction.

The 4-bromoindole scaffold is subjected to nitrating conditions, typically using nitric acid in a sulfuric acid medium. This electrophilic aromatic substitution is directed by the existing ring system, and careful control of reaction conditions is necessary to favor the desired 6-nitro isomer over other possibilities. Following successful nitration, the resulting 4-bromo-6-nitroindole is then reduced to the corresponding 6-amine. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal/Acid Reduction: Classic conditions like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid.

An alternative, more modern approach would involve the synthesis of a 4,6-dibromoindole precursor, followed by a selective amination reaction, such as the Buchwald-Hartwig amination discussed in section 2.5. A general synthesis for various diaminoindoles starting from the corresponding nitroindoles has been reported, highlighting the robustness of the nitration-reduction sequence. acs.org

Hydrochlorination as a Route to Stable Salt Forms

Aromatic amines, including 4-Bromo-1H-indol-6-amine, are often basic compounds that can be prone to oxidation and degradation upon storage. To enhance stability, improve handling characteristics, and increase aqueous solubility for certain applications, the free amine is commonly converted into a more stable salt form. The hydrochloride salt is one of the most frequently prepared pharmaceutical salts.

The hydrochlorination process is typically straightforward. The purified 4-Bromo-1H-indol-6-amine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, dioxane, or methanol. A solution of hydrogen chloride (HCl) in an organic solvent or gaseous HCl is then introduced into the solution. This causes the protonation of the basic amino group, leading to the precipitation of the 4-Bromo-1H-indol-6-amine hydrochloride salt. The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum. This procedure is exemplified in the synthesis of related aminoindoles, where the final product was isolated as a stable hydrochloride salt. acs.org

One-Pot and Cascade Reaction Sequences in Indole Synthesis

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are highly desirable in modern organic synthesis. rsc.orgresearchgate.net These processes combine multiple reaction steps into a single operation without the isolation of intermediates. rsc.org

For the synthesis of substituted indoles, cascade reactions can rapidly build molecular complexity from simple precursors. acs.orgnih.gov For instance, a synthetic sequence could be designed where the formation of the indole ring and subsequent functionalization occur in a tandem manner. While a specific one-pot synthesis for this compound is not prominently documented, related methodologies highlight the potential. For example, enzymatic one-pot syntheses have been developed for the production of various bromoindoles from tryptophan, combining halogenation and subsequent elimination steps in a single vessel. researchgate.net Similarly, copper-catalyzed one-pot methods have been demonstrated for the direct amination of various bromo-heteroaromatic compounds. nih.gov The development of such a process for the target molecule would likely involve a palladium- or copper-catalyzed amination directly following an indole ring-forming reaction.

Palladium-Catalyzed Cross-Coupling Reactions in Brominated Indole Chemistry (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-nitrogen bonds in modern organic synthesis. researchgate.net The Buchwald–Hartwig amination, in particular, has revolutionized the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. youtube.com

In the context of synthesizing 4-Bromo-1H-indol-6-amine, the Buchwald-Hartwig reaction could be employed as a key C-N bond-forming step. A potential strategy would involve starting with a 4,6-dibromo-1H-indole precursor. A selective amination at the C6 position could then be achieved using an ammonia (B1221849) equivalent or a protected amine under carefully controlled palladium-catalyzed conditions. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine (B1218219) ligand (e.g., Xantphos, SPhos, DavePhos), and base (e.g., Cs₂CO₃, K₂CO₃, LHMDS) is crucial for the success of the reaction. beilstein-journals.orgnih.gov The greater reactivity of the C-Br bond at the 6-position compared to the 4-position could potentially allow for selective functionalization.

This methodology offers a powerful alternative to the classical nitration-reduction pathway, often proceeding under milder conditions with broader functional group tolerance. wikipedia.org Studies on the amination of related 4-bromo-azaindoles have shown that these reactions are highly effective, providing excellent yields of the corresponding amino products. beilstein-journals.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of (Hetero)Aryl Bromides

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, XPhos, SPhos, DavePhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition and reductive elimination). wikipedia.org |

| Base | Cs2CO3, K3PO4, NaOtBu, LHMDS | Deprotonates the amine nucleophile and facilitates the reductive elimination step. |

| Amine Source | Primary/secondary amines, ammonia, ammonia equivalents (e.g., LiN(SiMe3)2) | The nitrogen nucleophile for the C-N bond formation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1h Indol 6 Amine Hydrochloride

Reactivity at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a common site for functionalization, typically after deprotonation to enhance its nucleophilicity. This allows for the introduction of a wide variety of substituents, significantly altering the molecule's properties.

N-Alkylation: The N1 position can be readily alkylated using various alkyl halides in the presence of a base. The reaction proceeds via an SN2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile. youtube.com This method allows for the introduction of simple alkyl chains as well as more complex moieties. Iron-catalyzed N-alkylation of indolines followed by oxidation represents a modern approach to achieving N-alkylated indoles. nih.gov

N-Arylation: The introduction of aryl groups at the N1 position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Chan-Lam coupling. nih.govnih.gov These methods provide access to a broad range of N-arylindoles, which are prevalent in many biologically active compounds.

N-Acylation: Acyl groups can be introduced at the N1 position by reaction with acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acidic byproduct. N-acylation is a useful strategy for the synthesis of various indole derivatives and can also serve as a protecting group strategy for the indole nitrogen.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF) | N-Alkyl-4-bromo-1H-indol-6-amine |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Ligand, Base | N-Aryl-4-bromo-1H-indol-6-amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | N-Acyl-4-bromo-1H-indol-6-amine |

Transformations Involving the C4-Bromine Atom through Substitution and Coupling Reactions

The bromine atom at the C4 position is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C4 position of the indole and a variety of organoboron compounds. acs.orgwikipedia.org It is a robust and widely used method for the synthesis of biaryl and aryl-heteroaryl structures. The reaction is tolerant of a wide range of functional groups and can be performed under mild conditions. rsc.org

Heck Coupling: The Heck reaction facilitates the coupling of the C4-bromoindole with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex olefinic structures and has been extensively used in organic synthesis.

Sonogashira Coupling: This coupling reaction involves the reaction of the C4-bromoindole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org It is a highly efficient method for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the C4-bromoindole with a primary or secondary amine. wikipedia.orgresearchgate.net It is a versatile method for the synthesis of a wide range of arylamines.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | 4-Aryl/vinyl-1H-indol-6-amine |

| Heck | Alkene | Palladium catalyst, Base | 4-Alkenyl-1H-indol-6-amine |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | 4-Alkynyl-1H-indol-6-amine |

| Buchwald-Hartwig | Amine | Palladium catalyst, Ligand, Base | 4-(Amino)-1H-indol-6-amine |

Reactions at the C6-Amine Functionality for Scaffold Extension

The primary amine at the C6 position is a nucleophilic site that can readily participate in a variety of reactions to extend the molecular scaffold.

Acylation: The C6-amine can be acylated with acyl chlorides or anhydrides to form amides. This reaction is a straightforward way to introduce a wide range of functional groups and is a common transformation in medicinal chemistry.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. Sulfonamide moieties are important pharmacophores found in numerous therapeutic agents.

Reductive Amination: The C6-amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. This two-step, one-pot procedure is a highly effective method for forming new C-N bonds.

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chloride, Base | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine |

Cycloaddition Reactions and Heterocycle Formation via Indole π-Bonds

The π-system of the indole ring can participate in cycloaddition reactions, leading to the formation of new ring systems. The electronic nature of the substituents on the indole ring can influence its reactivity in these transformations.

Diels-Alder Reaction: The indole nucleus can act as a dienophile or a diene in Diels-Alder reactions, depending on the reaction partner. acs.orgumn.eduresearchgate.netnih.gov The presence of both an electron-donating amine group and an electron-withdrawing bromine atom on the benzene (B151609) portion of the indole in 4-bromo-1H-indol-6-amine can influence the regioselectivity and reactivity of these cycloadditions. nih.gov

1,3-Dipolar Cycloaddition: Indoles can also participate as dipolarophiles in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides, nitrones, and azomethine ylides, leading to the formation of five-membered heterocyclic rings fused to the indole core. nih.govacs.orgwikipedia.orgwikipedia.orgmdpi.com

Multi-Component Reactions Utilizing the Compound's Functional Groups

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The functional groups of 4-bromo-1H-indol-6-amine hydrochloride make it a suitable candidate for certain MCRs.

Ugi Reaction: The primary amine at the C6 position can participate in the Ugi four-component reaction. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. The use of 4-bromo-1H-indol-6-amine as the amine component would lead to the formation of complex peptide-like structures incorporating the bromoindole scaffold. An interrupted Ugi reaction, where an electron-rich arene intercepts the nitrilium ion intermediate, could also be envisioned. nih.gov

Passerini Reaction: While the primary amine is not a direct participant in the classical Passerini three-component reaction, derivatives of 4-bromo-1H-indol-6-amine, for instance, where the amine is converted to an isocyanide, could potentially be used. The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netacs.org

| Multi-Component Reaction | Key Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, 4-Bromo-1H-indol-6-amine , Carboxylic acid, Isocyanide | Bis-amide containing the 4-bromo-1H-indol-6-yl moiety |

| Passerini Reaction (hypothetical) | Aldehyde, Carboxylic acid, Isocyanide derivative of 4-bromo-1H-indol-6-amine | α-Acyloxy amide with the 4-bromo-1H-indol-6-yl group |

Applications of 4 Bromo 1h Indol 6 Amine Hydrochloride As a Key Building Block in Complex Molecular Architectures

Synthesis of Novel Indole (B1671886) and Related Indazole Derivatives

The indole nucleus is a prevalent scaffold in a vast number of natural products and pharmacologically active compounds. rsc.org 4-Bromo-1H-indol-6-amine hydrochloride provides a direct route to novel, substituted indole derivatives. The existing functional groups can be readily modified; for instance, the amine group can undergo acylation or alkylation, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions.

One key application involves the synthesis of selective enzyme inhibitors. For example, derivatives of 6-bromoindole (B116670) are used as foundational building blocks for inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in antibiotic resistance. nih.gov Synthetic routes often involve the alkylation of the indole nitrogen, followed by further modifications. nih.gov A typical reaction sequence might start with the N-alkylation of the indole core using a haloacetate, followed by hydrolysis and subsequent amide bond formation with an amino acid ester. nih.gov

Similarly, this compound serves as a precursor for indazole derivatives, which are structural isomers of indoles with significant biological activity. nih.gov Halogenated indazoles are crucial intermediates in the synthesis of anticancer drugs. The synthesis of complex indazoles often begins with appropriately substituted anilines, which undergo diazotization and intramolecular cyclization. ucsf.edu The 4-bromo-6-amino substitution pattern on the indole ring provides a unique starting point for transformations that could lead to the indazole core, for instance, through ring-opening and re-closure sequences under specific conditions. Related structures, such as 6-Bromo-1H-indazol-4-amine, are employed as reagents in the synthesis of indazole derivatives that act as PI3 kinase inhibitors. chemicalbook.com

Construction of Fused Heterocyclic Ring Systems

The development of polycyclic molecules, where additional rings are fused to the central indole scaffold, is a significant area of synthetic chemistry. These fused systems often exhibit unique biological properties and are considered "privileged structures" in drug discovery. researchgate.netdrugbank.com this compound is an ideal starting material for constructing such architectures.

The synthetic strategy often involves a sequence of reactions that utilize both the amine and bromine functionalities. For example, the amine group can be derivatized with a reagent that contains a second reactive site. Subsequently, an intramolecular cyclization reaction, often catalyzed by a transition metal like palladium, can be triggered at the bromine position to form a new, fused ring. This approach allows for the creation of tricyclic and tetracyclic systems. The synthesis of fused indole-pyridazine compounds, for example, can be achieved from tetrahydro-1H-pyridazino[3,4-b]indole precursors through oxidation and aromatization steps. nih.gov

The table below illustrates hypothetical pathways for constructing fused systems from a bromo-amino indole core.

| Starting Scaffold | Reaction Sequence | Resulting Fused System |

| 4-Bromo-6-amino-indole | 1. Acylation of amine with an unsaturated acid chloride. 2. Intramolecular Heck reaction. | Pyrrolo[3,2,1-jk]indole |

| 4-Bromo-6-amino-indole | 1. N-alkylation with a bromo-ketone. 2. Intramolecular cyclization/condensation. | Indolo[6,5,4-cd]indole |

| 4-Bromo-6-amino-indole | 1. Diazotization of amine. 2. Intramolecular cyclization onto the C5 position. | Pyrido[4,3,2-cd]indazole |

Development of Advanced Materials Precursors

The application of indole derivatives extends beyond pharmaceuticals into the realm of materials science. The unique electronic and photophysical properties of the indole ring make it an attractive component for advanced materials. Certain indole derivatives are known to exhibit fluorescence, making them potential candidates for the development of fluorescent probes for biological imaging or chemical sensing.

While specific research detailing the use of this compound as a precursor for advanced materials is not extensively documented, its structure is highly conducive to such applications. The bromo- and amino-substituted indole core can be incorporated into larger conjugated systems, which are often the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine atom allows for the extension of conjugation through cross-coupling reactions, while the amine group can be used to tune the electronic properties of the molecule or to anchor it to a surface.

Generation of Diversely Substituted Chemical Scaffolds

One of the most powerful applications of this compound is in the generation of chemical libraries containing diversely substituted indole scaffolds. The differential reactivity of its functional groups allows for selective and sequential modifications, creating a wide array of new chemical entities for screening in drug discovery programs. researchgate.net

The bromine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. rsc.org Concurrently, the amine group at the C-6 position can be readily acylated, sulfonated, or alkylated to introduce another layer of molecular diversity. This dual functionalization capability enables the exploration of the chemical space around the indole core to optimize biological activity or other properties.

The following table summarizes the diverse transformations possible with this scaffold.

| Reaction Site | Reaction Type | Reagents | Resulting Structure |

| C4-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-1H-indol-6-amine |

| C4-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-1H-indol-6-amine |

| C4-Br | Buchwald-Hartwig Amination | A secondary amine, Pd catalyst, base | 4,6-Diamino-1H-indole derivative |

| N6-Amine | Acylation | Acid chloride or anhydride, base | 4-Bromo-6-(acylamino)-1H-indole |

| N6-Amine | Sulfonylation | Sulfonyl chloride, base | 4-Bromo-6-(sulfonylamino)-1H-indole |

| N1-H | N-Alkylation | Alkyl halide, base | 1-Alkyl-4-bromo-1H-indol-6-amine |

Integration into Polymeric Structures

The incorporation of heterocyclic units into polymer backbones is a strategy used to develop materials with tailored thermal, electronic, and mechanical properties. The this compound molecule possesses functional groups that make it a potential monomer for polymerization reactions.

Specifically, the primary amine group at the 6-position can participate in step-growth polymerization. For example, it can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would feature the rigid, planar indole unit as an integral part of the polymer chain, which could impart high thermal stability and specific optoelectronic properties. While the direct polymerization of this specific monomer is not widely reported in the literature, the fundamental reactivity of its amine group makes it a candidate for the synthesis of novel, indole-containing polymers for specialized applications.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity within a molecule. For 4-Bromo-1H-indol-6-amine hydrochloride, the spectrum would be expected to show distinct signals corresponding to the protons on the indole (B1671886) ring, the amine group (NH2), and the indole NH proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key parameters for structural assignment. The presence of the hydrochloride salt may lead to peak broadening, particularly for the amine and NH protons.

The expected signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) portions of the indole core would appear in the aromatic region of the spectrum. The coupling constants (J values) between adjacent protons would be crucial in confirming their relative positions on the ring structure.

Table 1: Expected ¹H NMR Data for 4-Bromo-1H-indol-6-amine Solvent and frequency would be specified in an actual analysis.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Indole NH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Amine NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show eight signals corresponding to the eight carbon atoms of the indole ring. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents (bromo and amino groups). The carbon atom attached to the bromine would be expected at a specific chemical shift, while the carbon bearing the amino group would also show a characteristic shift.

Table 2: Expected ¹³C NMR Data for 4-Bromo-1H-indol-6-amine Solvent and frequency would be specified in an actual analysis.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 |

| Data not available | C3 |

| Data not available | C3a |

| Data not available | C4 (C-Br) |

| Data not available | C5 |

| Data not available | C6 (C-N) |

| Data not available | C7 |

| Data not available | C7a |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in two peaks separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For the [M+H]⁺ ion of 4-Bromo-1H-indol-6-amine, HRMS would confirm the exact mass, which can then be compared to the calculated theoretical mass based on its chemical formula (C₈H₈BrN₂⁺). This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the compound's identity.

Table 3: Expected Mass Spectrometry Data for 4-Bromo-1H-indol-6-amine

| Technique | Ion Mode | Calculated m/z [M+H]⁺ | Observed m/z |

| ESI-MS | Positive | 210.9871 / 212.9851 | Data not available |

| HRMS-ESI | Positive | 210.9871 / 212.9851 | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretching of the indole NH and the primary amine (-NH2), C-H stretching of the aromatic ring, C=C stretching of the aromatic rings, and the C-N stretching of the aromatic amine. The C-Br stretching frequency would also be expected in the fingerprint region of the spectrum. The presence of the hydrochloride salt may cause shifts and broadening of the N-H bands.

Table 4: Expected IR Absorption Bands for 4-Bromo-1H-indol-6-amine

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available | N-H Stretch (Indole & Amine) |

| Data not available | C-H Stretch (Aromatic) |

| Data not available | C=C Stretch (Aromatic) |

| Data not available | C-N Stretch (Aromatic Amine) |

| Data not available | C-Br Stretch |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This method, often referred to as CHN analysis, is a cornerstone of chemical characterization, providing a primary assessment of a sample's purity and verifying its empirical formula. The most prevalent technique for CHN analysis is combustion analysis. In this process, a sample is combusted in an excess of oxygen, which converts the carbon into carbon dioxide, hydrogen into water, and nitrogen into nitrogen oxides that are subsequently reduced to nitrogen gas. These combustion products are then separated and quantified to determine the elemental composition of the original substance.

For this compound, which has the molecular formula C₈H₈BrClN₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. These theoretical values serve as a benchmark against which experimentally determined values are compared. A close correlation between the experimental and theoretical percentages is a strong indicator of the compound's purity. Typically, a deviation of within ±0.4% is considered acceptable for a pure compound.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 38.84 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.26 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.28 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.33 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.32 |

| Total | 247.523 | 100.00 |

X-ray Crystallography of Derivatives and Related Compounds

The study of related structures, such as brominated indole carboxaldehydes and other functionalized indoles, demonstrates the utility of X-ray crystallography in confirming the connectivity of atoms and understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Below are examples of crystallographic data obtained for related indole compounds.

Crystal Data for 6-Bromo-1H-indole-3-carboxylic acid

This compound shares the brominated indole core with the subject of this article. Its crystal structure reveals key details about the geometry of the indole ring system when substituted with a bromine atom.

| Parameter | Value |

| Chemical Formula | C₉H₆BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

Crystal Data for a Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative

This more complex derivative illustrates how the indole nucleus can be incorporated into larger, fused heterocyclic systems. The crystallographic analysis confirms the planarity of the indole and triazole rings and describes their relative orientation.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁BrN₆S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 (2) |

| b (Å) | 10.9695 (3) |

| c (Å) | 14.7966 (4) |

| α (°) | 100.5010 (10) |

| β (°) | 98.6180 (10) |

| γ (°) | 103.8180 (10) |

| Volume (ų) | 900.07 (5) |

| Z | 2 |

These examples underscore the capability of X-ray crystallography to provide definitive structural information for complex organic molecules. For a novel compound like this compound, obtaining single-crystal X-ray diffraction data would be the ultimate step in its structural characterization, confirming the atomic arrangement and providing insights into its solid-state properties.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1h Indol 6 Amine Hydrochloride and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for a wide range of molecular systems, including substituted indoles. rsc.orgrsc.org

For 4-Bromo-1H-indol-6-amine hydrochloride, DFT calculations are employed to understand its fundamental electronic properties. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to compute the total energy, electron density distribution, and molecular orbital energies. These calculations are crucial for predicting the molecule's reactivity. For instance, regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating amine group on the indole (B1671886) ring significantly influences the electronic distribution and, consequently, the chemical reactivity of the molecule. DFT studies on similar substituted indoles have shown that such substituents can alter spin density distributions in radical cations, which can explain differences in oxidation and coupling reactions. rsc.org

| Parameter | Description | Relevance to this compound |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to assess the relative stability of different conformations or isomers. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. |

| Molecular Orbitals | Mathematical functions describing the wave-like behavior of an electron in a molecule. | The energies and shapes of frontier orbitals (HOMO and LUMO) are key indicators of chemical reactivity. |

| Mulliken Charges | A method for estimating partial atomic charges. | Provides a quantitative measure of the charge distribution among the atoms in the molecule. |

This table provides an interactive overview of key parameters obtained from DFT calculations and their significance.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.compennylane.ai This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. mdpi.com For complex molecules like this compound, which may have multiple rotatable bonds, conformational analysis is performed to identify the most stable conformer(s).

The geometry of the indole core is largely planar. nih.gov However, the substituents (bromo and amino groups) and the hydrochloride salt formation can introduce subtle changes in bond lengths, bond angles, and dihedral angles. DFT methods are highly reliable for predicting these geometric parameters. nih.gov The optimized geometry is the starting point for many other computational analyses, including frequency calculations, HOMO-LUMO analysis, and MEP mapping. pennylane.ai Comparing the calculated geometry with experimental data from techniques like X-ray crystallography can validate the computational method used. mdpi.com For instance, in a study of 1-(2-bromoethyl)indoline-2,3-dione, the optimized structure showed an r.m.s. deviation of 0.068 Å from the crystal structure, indicating good agreement. nih.gov

| Geometric Parameter | Typical Value in Indole Ring | Predicted Influence of Substituents |

| C-C Bond Length (aromatic) | ~1.36-1.41 Å | Minor changes due to electronic effects of Br and NH2. |

| C-N Bond Length (pyrrole ring) | ~1.37-1.38 Å | The amine group may slightly alter the C-N bond lengths within the ring through resonance. |

| C-Br Bond Length | ~1.85-1.90 Å | Standard value for a C(sp²)-Br bond. |

| C-N Bond Length (amine) | ~1.38-1.42 Å | Influenced by conjugation with the indole ring. |

| Planarity of Indole Ring | Nearly planar | Expected to remain planar, with slight puckering possible depending on crystal packing forces. |

This interactive table presents typical and predicted geometric parameters for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. mdpi.com

A small HOMO-LUMO gap generally implies high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO may be distributed over the entire aromatic system. The presence of the electron-donating amino group would raise the HOMO energy level, and the electron-withdrawing bromo group would lower the LUMO energy level. Both effects would contribute to a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity. This analysis helps in understanding the electronic absorption properties (as in UV-Vis spectroscopy) and the molecule's potential to participate in charge-transfer interactions. mdpi.com

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Indole (Reference) | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |

| 4-Bromo-1H-indol-6-amine | -5.0 to -5.5 | -1.0 to -1.5 | 3.5 to 4.5 |

This interactive table displays representative energy values for the frontier orbitals of indole and a hypothetical substituted analog, illustrating the impact of substituents.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.comlibretexts.org Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would reveal specific reactive sites. A region of high negative potential (red) is expected around the bromine atom and the lone pair of the nitrogen in the amine group, making these sites potential hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amine group (H-N-H) and the indole N-H proton, identifying them as hydrogen bond donors and sites for nucleophilic attack. researchgate.net This visual representation is instrumental in understanding intermolecular interactions, such as drug-receptor binding. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Reaction Mechanism Prediction

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov

In the context of this compound, NBO analysis can quantify the interactions between the lone pairs of the nitrogen and bromine atoms and the antibonding orbitals of the indole ring. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis also provides NBO atomic charges, which offer a more chemically intuitive picture of charge distribution than Mulliken charges. By examining the stabilization energies associated with donor-acceptor NBO interactions, one can gain insights into the electronic factors that govern the molecule's reactivity and predict the most likely pathways for chemical reactions. copernicus.org For example, NBO calculations have been used to show that significant charge transfer occurs in the reaction between indole and chlorine radicals, forming charge-transfer complexes. copernicus.org

| Atom | Hypothetical NBO Charge (e) | Interpretation |

| Br (on C4) | -0.10 to -0.20 | Negative charge due to high electronegativity, partially offset by resonance. |

| N (in indole ring) | -0.45 to -0.55 | Significant negative charge, indicating its role as a Lewis base. |

| N (in amine group) | -0.80 to -0.90 | Highly negative due to the lone pair, indicating a primary site for protonation. |

| C4 (attached to Br) | +0.05 to +0.15 | Positive charge induced by the electronegative bromine atom. |

| C6 (attached to NH2) | -0.15 to -0.25 | Negative charge due to the electron-donating effect of the amine group. |

This interactive table presents hypothetical NBO charges on key atoms of this compound.

Solvent Effects on Molecular Stability and Reactivity (e.g., Polarizable Continuum Model (PCM))

Chemical reactions are most often carried out in a solvent, which can have a significant impact on the stability, structure, and reactivity of the solute molecules. Computational models are essential for understanding these solvent effects. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. rsc.org In PCM, the solvent is represented as a continuous, polarizable dielectric medium, and the solute is placed in a cavity within this medium. nih.govresearchgate.net

For this compound, which is an ionic salt, solvent effects are particularly important. PCM calculations can be used to study how properties like conformational stability, HOMO-LUMO gap, and reaction energy barriers change in solvents of different polarities (e.g., water, methanol, dimethyl sulfoxide). rsc.org Generally, polar solvents are expected to stabilize the charged species (the hydrochloride salt) more effectively than non-polar solvents. This stabilization can influence the equilibrium between different conformers and alter the activation energies of reactions. By performing calculations in various solvents, a more realistic understanding of the molecule's behavior in a laboratory setting can be achieved. rsc.orgnih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Reaction Conditions

While established methods for synthesizing substituted indoles exist, the development of more efficient, sustainable, and scalable routes to 4-Bromo-1H-indol-6-amine hydrochloride is a primary research objective. Current multi-step syntheses often suffer from limitations that could be addressed by modern synthetic strategies.

Future investigations should focus on:

Green Chemistry Approaches: Developing synthetic pathways that minimize hazardous reagents and solvents is crucial. This could involve exploring one-pot reactions or enzymatic catalysis to improve the environmental footprint and efficiency of the synthesis. Research into greener C-H functionalization methods, avoiding transition metals and additional oxidants, is a promising direction. frontiersin.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, purity, and safety. Adapting and optimizing the synthesis of bromo-amino indoles for flow chemistry systems could enable large-scale production for broader applications.

Photoredox and Electrocatalysis: These emerging fields in organic synthesis provide novel ways to form bonds under mild conditions. Investigating light- or electricity-driven reactions for the key bond-forming steps in the synthesis of the target compound could lead to unprecedented efficiency and selectivity.

Alternative Starting Materials: Research into more accessible and cost-effective starting materials than those currently used for complex indole (B1671886) syntheses, such as certain nitrobenzene (B124822) derivatives, could significantly enhance the compound's accessibility. nih.gov

Advanced Functionalization Strategies for Diverse Scaffolds

The true value of this compound lies in its potential for derivatization. The amine and bromo groups are handles for a wide array of chemical transformations, allowing for the construction of diverse molecular scaffolds. smolecule.com

Key areas for future functionalization research include:

Site-Selective Cross-Coupling: The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Future work should explore a broader range of coupling partners to introduce novel carbon-carbon and carbon-heteroatom bonds, systematically building a library of 4-substituted-6-aminoindoles.

C-H Activation: Direct functionalization of the indole's C-H bonds is a powerful, atom-economical strategy. nih.govresearchgate.net Research should target the selective activation of the C2, C3, C5, and C7 positions. Developing directing groups that can be temporarily installed on the indole nitrogen or the C6-amine to steer catalysts to a specific C-H bond would be a significant advancement. rsc.org

Derivatization of the Amino Group: The C6-amino group can be readily acylated, alkylated, or converted into other nitrogen-containing functional groups. This allows for the attachment of peptides, polymers, or other bioactive moieties, opening doors to new applications in medicinal chemistry and beyond. nih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize the inherent reactivity of both the bromo and amino groups simultaneously could rapidly generate molecular complexity and lead to the discovery of novel heterocyclic systems. frontiersin.org

Integration into Complex Molecular Architectures for Material Science Applications

The electron-rich nature of the indole ring suggests significant potential for 4-Bromo-1H-indol-6-amine and its derivatives in material science, an area that remains largely unexplored. chemimpex.com

Prospective research directions include:

Organic Electronics: Indole-based molecules can serve as building blocks for organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and components of organic photovoltaic (OPV) cells. Future work should involve synthesizing polymers and oligomers from functionalized 4-Bromo-1H-indol-6-amine monomers and evaluating their photophysical and electronic properties. smolecule.com

Fluorescent Probes and Sensors: The indole scaffold is a known fluorophore. By conjugating the 4-Bromo-1H-indol-6-amine core with various recognition units, researchers could develop novel fluorescent probes for detecting specific ions, molecules, or changes in biological environments. smolecule.com

Conductive Polymers: Polymerization of appropriately functionalized derivatives could lead to novel conductive materials. The nitrogen and potential for extended π-conjugation make indole-based polymers interesting candidates for applications in batteries, supercapacitors, and antistatic coatings.

Computational Predictions for New Reactivities and Transformation Pathways

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, guiding experimental efforts and accelerating discovery. nih.gov

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms and predict the regioselectivity of various functionalization reactions. researchgate.net For instance, computational models can help predict whether electrophilic aromatic substitution will occur at the C5 or C7 position and explain the outcomes of nucleophilic additions. nih.govnih.gov

Predicting Electronic Properties: Computational modeling can predict the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties of novel derivatives. This in silico screening can identify promising candidates for material science applications before committing to laborious synthesis.

Mechanism Elucidation: When unexpected reactivity is observed, computational studies can elucidate the underlying reaction pathways, such as unexpected group migrations or the influence of catalysts on reaction selectivity. researchgate.netacs.org By understanding these mechanisms, reaction conditions can be optimized to favor desired products.

常见问题

Basic: What synthetic routes are recommended for 4-Bromo-1H-indol-6-amine hydrochloride?

Answer:

The synthesis typically involves bromination of a pre-functionalized indole scaffold. For example:

- Step 1: Start with 1H-indol-6-amine. Protect the amine group (e.g., using Boc anhydride) to avoid side reactions.

- Step 2: Brominate at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimize solvent (e.g., DMF or DCM) and temperature to minimize over-bromination .

- Step 3: Deprotect the amine under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.

Validation: Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Discrepancies in X-ray crystallography (e.g., bond angles vs. DFT calculations) may arise from:

- Dynamic disorder: Use low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts.

- Puckering effects: Apply Cremer-Pople ring puckering coordinates to quantify non-planarity in the indole ring .

- Refinement: Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections if needed .

Example: If the bromine position deviates from expected geometry, cross-validate with NMR (e.g., H-C HSQC to confirm coupling constants).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR:

- H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ ~5.0 ppm, broad).

- C NMR: Confirm bromine’s deshielding effect (C4 at δ ~120 ppm).

- MS: ESI-MS in positive mode to detect [M+H] (expected m/z: ~229 for free base).

- FTIR: N-H stretch (~3400 cm) and C-Br vibration (~550 cm) .

Advanced: How does the electronic nature of the 4-bromo substituent influence reactivity in cross-coupling reactions?

Answer:

The bromine acts as a directing group, enabling regioselective functionalization:

- Buchwald-Hartwig amination: Use Pd(OAc)/XPhos to replace Br with aryl/alkyl amines.

- Suzuki-Miyaura: Couple with boronic acids at C4, but note competing C6-amine reactivity. Protect the amine with a transient group (e.g., acetyl) to avoid side reactions.

Mechanistic Insight: DFT calculations (e.g., Gaussian 16) can model charge distribution, showing higher electron density at C5 due to the amine’s resonance effects .

Basic: How to assess the compound’s stability under varying pH conditions?

Answer:

- Method: Prepare buffers (pH 2–12) and incubate the compound at 37°C.

- Analysis: Use UPLC-MS at intervals (0, 24, 48 hrs) to track degradation.

- Key Findings:

- Acidic conditions (pH < 3): Amine protonation reduces hydrolysis.

- Alkaline conditions (pH > 10): Bromine may undergo nucleophilic displacement.

Advanced: What computational strategies predict biological activity of 4-Bromo-1H-indol-6-amine derivatives?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The bromine may occupy hydrophobic pockets.

- QSAR: Train models on indole analogs with known IC values. Key descriptors include logP (lipophilicity) and H-bond acceptor count .

- Contradiction Management: If in vitro results conflict with predictions, re-evaluate protonation states (e.g., amine at physiological pH) using MarvinSketch .

Basic: How to optimize purification for scale-up synthesis?

Answer:

- Liquid-Liquid Extraction: Use ethyl acetate/water (pH 7–8) to remove unreacted brominating agents.

- Column Chromatography: Employ silica gel with gradient elution (hexane → EtOAc:MeOH 9:1).

- Final Recrystallization: Use ethanol/HCl to isolate the hydrochloride salt with >99% purity .

Advanced: Resolving contradictions in biological assay data (e.g., cytotoxicity vs. therapeutic effect)

Answer:

- Dose-Response Curves: Test across 3–5 log concentrations to identify non-linear effects.

- Control for Redox Activity: Add catalase to rule out false positives from reactive oxygen species.

- Longitudinal Analysis: Track cell viability over 72 hrs (vs. 24 hrs) to capture delayed apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。